molecular formula C37H54N6O7S B15135244 E3 Ligase Ligand-linker Conjugate 75

E3 Ligase Ligand-linker Conjugate 75

Cat. No.: B15135244
M. Wt: 726.9 g/mol
InChI Key: GMKLOVBWNZCHQF-CZMLNRTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 Ligase Ligand-linker Conjugate 75: is a specialized compound used in the field of targeted protein degradation. It is a part of the broader category of Proteolysis Targeting Chimeric Molecules (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a specific protein. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 75 typically involves multiple steps, including the preparation of the ligand for the E3 ubiquitin ligase and the linker. The ligand is often derived from small molecules like (S,R,S)-AHPC, which is based on the von Hippel-Lindau (VHL) protein ligand . The linker is then attached to this ligand through various chemical reactions, such as alkylation or condensation reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 75 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound itself, which is then used in various applications for targeted protein degradation .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 75 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The ubiquitination process involves the recognition of specific structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin molecule and the target protein .

Comparison with Similar Compounds

Uniqueness: E3 Ligase Ligand-linker Conjugate 75 is unique due to its specific ligand and linker combination, which allows for the targeted degradation of proteins that may not be effectively targeted by other PROTACs. Its design is optimized for high binding affinity and specificity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C37H54N6O7S

Molecular Weight

726.9 g/mol

IUPAC Name

tert-butyl 3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C37H54N6O7S/c1-23-31(51-22-39-23)25-10-8-24(9-11-25)17-38-33(46)29-16-26(44)18-43(29)34(47)32(36(2,3)4)40-30(45)21-41-14-12-27(13-15-41)49-28-19-42(20-28)35(48)50-37(5,6)7/h8-11,22,26-29,32,44H,12-21H2,1-7H3,(H,38,46)(H,40,45)/t26-,29+,32-/m1/s1

InChI Key

GMKLOVBWNZCHQF-CZMLNRTDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O

Origin of Product

United States

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